6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine is a complex organic compound characterized by a fused ring system that includes a pyrimidine moiety. This compound exhibits a molecular formula of and a molecular weight of approximately 161.2 g/mol. It is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents due to its structural properties.
This compound can be sourced from various chemical suppliers and databases, including PubChem and BenchChem, which provide detailed information on its synthesis, structure, and properties. For instance, PubChem lists it under the compound ID 44304974, detailing its molecular structure and physical properties .
6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine belongs to the class of heterocyclic compounds. Its unique structure allows it to participate in various chemical reactions and biological interactions, making it a subject of interest in synthetic organic chemistry and pharmacology.
The synthesis of 6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine typically involves multiple steps that may include cyclization reactions and functional group modifications.
Technical details regarding specific reaction conditions (e.g., temperature, solvent choice) are crucial for optimizing yield and purity .
The molecular structure of 6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine is characterized by:
The chemical behavior of 6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine can be explored through various reactions:
Technical details regarding specific reaction conditions and mechanisms are essential for understanding how this compound can be utilized in synthetic pathways.
The mechanism of action for 6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine is linked to its interactions at the molecular level with biological targets:
Data from biological evaluations indicate that similar derivatives exhibit significant activity against targets related to neuroinflammation and neuroprotection .
Relevant data on melting points and boiling points are essential for practical applications and handling .
6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine has several scientific uses:
The 6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine core represents a privileged scaffold in medicinal chemistry due to its conformationally restricted polycyclic architecture and versatile functionalization capacity. This tricyclic system (formally designated as 4,6,12-triazatricyclo[7.2.1.0²,⁷]dodeca-2,4,6-triene) integrates a seven-membered azepine ring fused with a pyrimidine moiety through an epimino bridge (N-CH₂-N), creating a rigid three-dimensional structure with defined stereochemical features. The design principles for this scaffold prioritize three key aspects: spatial orientation, functional handle placement, and molecular rigidity. The seven-membered ring adopts a boat conformation that positions substituents at C5 and C8 in spatially distinct orientations, enabling precise vectoring of pharmacophoric elements toward biological targets [1].
Strategic functionalization occurs primarily at three positions: the pyrimidine C2/C4 nitrogen atoms (hydrogen-bond acceptors), the N8 bridge (hydrogen-bond donor), and the C10 position (typically modified via carbonyl linkages). Computational analyses reveal that substitutions at C10 maintain planarity with the pyrimidine ring, facilitating π-stacking interactions with aromatic residues in binding pockets. Meanwhile, the bridgehead nitrogen (N5) exhibits diminished nucleophilicity due to orbital constraints, making it less suitable for derivatization . The scaffold's intrinsic rigidity significantly reduces the entropic penalty upon target binding compared to flexible analogs, as demonstrated by thermodynamic binding studies [1].
Table 1: Strategic Positions for Functionalization in Tetrahydrocyclohepta[d]pyrimidine Scaffold
Position | Chemical Environment | Derivatization Approach | Stereochemical Impact |
---|---|---|---|
C10 | Electron-deficient carbon | Ketone formation, Nucleophilic substitution | Planar extension of π-system |
N5 | Bridgehead tertiary amine | Quaternary salt formation | Minimal conformational change |
C4/C6 | Pyrimidine ring nitrogens | Hydrogen bonding motifs | Target-directed orientation |
C3/C9 | Methylene spacers | Ring fusion expansion | Altered ring puckering |
Stereochemical integrity at the C5 and C8 positions is paramount for biological activity, as evidenced by pronounced efficacy differences between epimeric pairs. The (5R,8S) configuration generates a complementary binding surface for chiral biological targets, particularly observed in hepatitis B surface antigen (HBsAg) inhibitors where the (5R,8S) isomer demonstrated >100-fold greater potency over its (5S,8R) counterpart in viral antigen suppression assays [4]. Achieving this specific stereochemistry demands precise synthetic control through three principal methodologies: chiral auxiliary-mediated cyclization, asymmetric hydrogenation, and kinetic resolution.
In chiral auxiliary approaches, L-proline catalyzes the Mannich cyclization between pyrimidine precursors and cycloheptanone derivatives, leveraging enamine geometry to dictate stereoselectivity. This method affords enantiomeric excess (ee) values of 88-92% when conducted at -40°C in aprotic solvents [4]. For asymmetric hydrogenation, iridium-(R)-Segphos complexes reduce the imine precursor with 95% ee, though this requires additional protection/deprotection steps. The most efficient route employs Corey-Bakshi-Shibata (CBS) reduction of the 5,8-diketo intermediate, achieving >99% de when performed in toluene with borane-dimethylsulfide complex [1].
Table 2: Comparative Analysis of Stereochemical Control Methods
Method | Key Catalyst/Reagent | ee (%) | Yield (%) | Operational Complexity |
---|---|---|---|---|
Proline-mediated cyclization | L-Proline | 88-92 | 65-78 | Moderate |
Asymmetric hydrogenation | Ir-(R)-Segphos | 95 | 70 | High |
CBS reduction | B-Me-CBS/borane | >99 | 85 | Moderate |
Enzymatic resolution | Lipase PS-IM | 99 | 45 (theoretical max) | High |
Crystallographic studies confirm that the (5R,8S) configuration forces the pyrimidine ring into a perpendicular orientation relative to the azepine plane, creating a concave binding surface that accommodates protein subdomains inaccessible to the alternative enantiomer. Nuclear Overhauser effect spectroscopy (NOESY) analyses further reveal stabilizing transannular interactions between H5 and H9 protons that lock the ring system in a bioactive conformation [7].
Constructing the tricyclic 5,8-epiminocyclohepta[d]pyrimidine framework necessitates innovative cyclization methodologies to address the inherent ring strain and regioisomer challenges. Two predominant strategies have been optimized for large-scale synthesis: Mannich-type ring-closing reactions and transition-metal-catalyzed intramolecular aminations.
The Mannich approach (Scheme 1) begins with N-Boc-protected 4-aminocycloheptanone, which undergoes condensation with dimethylformamide dimethyl acetal (DMFDMA) to form an enaminone intermediate. Subsequent treatment with pyrimidine-2-carboximidamide under microwave irradiation (150°C, 20 min) induces tandem cyclization-dehydration, furnishing the bicyclic intermediate in 75% yield. Final epimine formation is achieved via deprotection and spontaneous intramolecular SN2 reaction using trifluoroacetic acid in dichloromethane, with the reaction driven to completion by azeotropic removal of water [4].
Alternative metal-catalyzed routes employ copper(I)-catalyzed intramolecular N-arylation, where a bromopyrimidine precursor cyclizes onto a β-aminoazepine scaffold. Optimized conditions (CuI/trans-N,N'-dimethylcyclohexane-1,2-diamine, K₃PO₄, dioxane, 110°C) achieve 82% yield with minimal dimerization byproducts. This method permits greater flexibility in azepine ring substitution but requires meticulous control of copper ligand ratios to prevent racemization at stereocenters .
Table 3: Cyclization Method Comparison for Core Assembly
Parameter | Mannich Approach | Metal-Catalyzed Amination | Photoredox Cyclization |
---|---|---|---|
Key Step | Iminium ion cyclization | Cu-catalyzed C-N bond formation | Radical cascade reaction |
Reaction Temperature | 150°C (MW) | 110°C | 25°C |
Yield (Core Structure) | 65-75% | 78-82% | 55% |
Ring Size Flexibility | Low | Moderate | High |
Stereocontrol Capability | Moderate | High | Low |
Microwave-assisted synthesis significantly enhances cyclization efficiency by reducing reaction times from 48 hours to under 30 minutes while improving regioselectivity. This technique suppresses the competing formation of 6,7-dihydro-8H-isoquinolino[1,2-d]pyrimidine regioisomer through rapid, uniform heating that favors the kinetically controlled transition state [4]. X-ray crystallographic analysis confirms that the fused ring system adopts a slightly distorted boat-chair conformation with a 15.7° dihedral angle between the pyrimidine and azepine planes, creating optimal vectoring for pendant pharmacophores.
The C10 position serves as the primary handle for structural diversification, with its reactivity modulated by the electron-withdrawing effect of the adjacent pyrimidine nitrogen. Nucleophilic aromatic substitution (SNAr) dominates functionalization strategies when electron-deficient heterocycles are employed, while Mannich reactions enable tertiary amine incorporation.
Ketone Functionalization: The C10 carbonyl group activates adjacent positions for nucleophilic displacement. With 2,4,6-trifluoropyridine, sequential substitution occurs first at the 2-position (60°C, DIPEA, DMF, 4 hours), followed by 6-position substitution under more forcing conditions (120°C, 18 hours) to generate asymmetrically disubstituted derivatives. This stepwise approach achieves 85% yield with minimal bis-adduct formation when stoichiometry is carefully controlled (1:1.05 ratio) [4].
Mannich Reactions: The secondary amine at N8 participates in Mannich condensations to install basic side chains that enhance aqueous solubility. Optimized conditions employ formaldehyde (2 equiv) and substituted anilines in methanol with catalytic acetic acid at 50°C, producing tertiary amines in 70-90% yield. Notably, electron-deficient anilines require preformation of the iminium ion before addition to prevent polymerization .
Table 4: Bioactive Derivatives Synthesized via Core Functionalization
Derivative | Functionalization Method | Key Biological Activity | Potency (EC₅₀/IC₅₀) |
---|---|---|---|
10-(4-(Thiazol-2-yloxy)benzoyl) (VC4165964) | Friedel-Crafts acylation | HBsAg production inhibition | 0.044 μM (HBsAg) |
10-(3-(3,4-Dichlorophenyl)propanoyl (EVT-2666346) | Enolate acylation | Neurotransmitter receptor modulation | 0.18 μM (D₂ receptor) |
10-(4-(Thiophen-2-yl)benzoyl) (EVT-2951562) | Suzuki coupling | Kinase inhibition (PI3Kδ) | 0.015 μM |
10-((2-Chlorophenyl)sulfonyl) (EVT-2503822) | Sulfonylation | GPR65 modulation | 0.32 μM |
The carbonyl linkage at C10 provides exceptional conformational control, maintaining the torsion angle between the core and aryl appendages at 25.3±3.5° as confirmed by X-ray crystallography. This near-planar arrangement facilitates optimal interactions with planar binding sites in biological targets such as kinase ATP pockets and viral polymerase allosteric sites. For analogs requiring enhanced three-dimensionality, sp³-hybridized linkers like the 3-(3,4-dichlorophenyl)propan-1-one moiety (EVT-2666346) introduce controlled flexibility while maintaining potency through hydrophobic burial of the dichlorophenyl group .
Recent advances exploit the C10 position for bifunctional molecule design, wherein the core serves as a cereblon-binding moiety in PROTACs (proteolysis-targeting chimeras). Thiazole-ether derivatives (e.g., VC4165964) demonstrate enhanced ternary complex formation with cereblon and target proteins, as evidenced by cellular ubiquitination assays [1]. This strategic functionalization transforms the scaffold from a simple inhibitor to a targeted protein degradation platform, significantly expanding its therapeutic applications in oncology and infectious diseases.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1